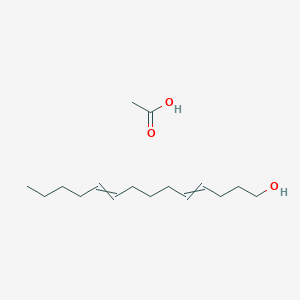

Acetic acid;tetradeca-4,9-dien-1-ol

Description

Acetic acid;tetradeca-4,9-dien-1-ol is a hybrid compound consisting of acetic acid (C₂H₄O₂) esterified with tetradeca-4,9-dien-1-ol, a 14-carbon alcohol containing conjugated double bonds at positions 4 and 7. This ester combines the carboxylic acid functionality of acetic acid with the unsaturated hydrocarbon chain of the alcohol, resulting in unique physicochemical and biological properties.

Properties

CAS No. |

109024-22-8 |

|---|---|

Molecular Formula |

C16H30O3 |

Molecular Weight |

270.41 g/mol |

IUPAC Name |

acetic acid;tetradeca-4,9-dien-1-ol |

InChI |

InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3;1H3,(H,3,4) |

InChI Key |

QIIMXHNTSZBPGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCC=CCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tetradeca-4,9-dien-1-ol typically involves the esterification of acetic acid with tetradeca-4,9-dien-1-ol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:

CH3COOH+C14H26OH→CH3COOC14H26+H2O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and separation techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tetradeca-4,9-dien-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.

Major Products

Oxidation: Tetradeca-4,9-dienoic acid.

Reduction: Tetradeca-4,9-dien-1-ol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid;tetradeca-4,9-dien-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential role in biological processes and as a pheromone in certain insect species.

Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of acetic acid;tetradeca-4,9-dien-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as a pheromone, binding to receptor proteins and triggering specific behavioral responses in insects . The ester group can also undergo hydrolysis, releasing acetic acid and tetradeca-4,9-dien-1-ol, which can further interact with various biochemical pathways.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Structure : The ester retains acetic acid’s polar carboxylate group, while the tetradeca-4,9-dien-1-ol moiety introduces hydrophobicity and reactivity due to its conjugated diene system.

- Potential Applications: Likely used in flavoring agents, surfactants, or bioactive molecules, given the role of similar esters in fragrance, food, and pharmaceuticals .

Structural Analogues

Table 1: Structural Comparison of Acetic Acid Esters

| Compound Name | Alcohol Component | Double Bond Positions | Molecular Formula | Key Features |

|---|---|---|---|---|

| Acetic acid;tetradeca-4,9-dien-1-ol | Tetradeca-4,9-dien-1-ol | 4, 9 | C₁₆H₂₆O₂ | Conjugated dienes; moderate polarity |

| 9-Tetradecen-1-ol acetate | 9-Tetradecen-1-ol | 9 | C₁₆H₃₀O₂ | Single double bond; higher stability |

| 9,12-Tetradecadien-1-ol acetate | 9,12-Tetradecadien-1-ol | 9, 12 | C₁₆H₂₈O₂ | Non-conjugated dienes; reduced reactivity |

| Ethyl acetate | Ethanol | N/A | C₄H₈O₂ | Short-chain; high volatility |

Key Observations :

- The conjugated diene system in tetradeca-4,9-dien-1-ol acetate may enhance its reactivity (e.g., in Diels-Alder reactions) compared to non-conjugated analogues .

- Longer carbon chains and unsaturation reduce volatility and increase lipophilicity, making the compound suitable for sustained-release formulations .

Functional Properties

Antimicrobial Activity:

Acetic acid is a well-known antimicrobial agent, but its efficacy depends on dissociation in aqueous environments . In contrast, the esterified form (this compound) may exhibit altered bioavailability, as esters are less prone to dissociation. For example, pyroligneous acid (rich in acetic acid) shows weak antimicrobial activity in mixtures due to variable dissociation states .

Thermal and Solubility Properties:

- Solubility : The compound’s long hydrophobic chain reduces water solubility compared to acetic acid but enhances compatibility with organic solvents.

- Thermal Stability : Conjugated dienes may lower melting points compared to saturated analogues (e.g., 9-tetradecen-1-ol acetate) due to disrupted molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.